molecular formula C22H19N3O4S2 B2540401 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide CAS No. 923202-16-8

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2540401
CAS No.: 923202-16-8
M. Wt: 453.53
InChI Key: YWODSEPQYQLOSV-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It is often used in drug discovery due to its diverse biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including coupling reactions with different reagents, to yield a variety of products .

Scientific Research Applications

  • Photodynamic Therapy Applications :

    • A study by Pişkin, Canpolat, and Öztürk (2020) in the Journal of Molecular Structure discussed a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups, exhibiting potential for use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • C-H Bond Functionalization :

    • Research by Al Mamari, Al Awaimri, and Al Lawati (2019) in Molbank highlighted the importance of N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide in possessing an N,N-bidentate directing group, suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari, Al Awaimri, & Al Lawati, 2019).
  • Synthesis of Anticonvulsant Agents :

    • A 2017 study by Faizi et al. in the EXCLI Journal described the design, synthesis, and biological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents, highlighting the therapeutic potential of such compounds (Faizi et al., 2017).
  • Antibacterial Applications :

    • Palkar et al. (2017) in Medicinal Chemistry Research explored the synthesis and antibacterial evaluation of novel analogs involving benzo[d]thiazol-2-yl substituents, showing promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
  • Cancer Cell Cytotoxicity and Molecular Docking :

    • Thumula et al. (2020) in the Asian Journal of Chemistry synthesized N-arylbenzamides with significant cytotoxic potential against various cancer cells, including lung, cervical, and breast cancer, using a one-pot three-component synthesis method. The study also included molecular docking to understand the binding mechanism against antibacterial targets (Thumula et al., 2020).
  • Antifungal Agent Development :

    • Jafar et al. (2017) in the Journal of Young Pharmacists synthesized 4-methoxy-N,N-dimethylpyrimidin derivatives containing benzothiazole for potential use as antifungal agents. The study indicated that these compounds showed significant activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
  • Fluorescence Switching in Polar Solvents :

    • Kundu et al. (2019) in ACS Omega discussed triphenylamine–benzothiazole derivatives showing temperature-controlled fluorescence switching in polar solvents, valuable for understanding and utilizing D–A organic molecules in various states for fluorescence applications (Kundu et al., 2019).
  • DNA Binding and Anticancer Activity :

    • González-Álvarez et al. (2013) in Dalton Transactions synthesized mixed-ligand copper(II)-sulfonamide complexes, including N-(benzo[d]thiazol-2-yl) derivatives, to study their DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting their potential in chemotherapy (González-Álvarez et al., 2013).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tubercular, and antioxidant activities .

Future Directions

Benzothiazole derivatives continue to be an area of interest in drug discovery due to their diverse biological activities. Future research may focus on synthesizing new derivatives and evaluating their biological activities .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-25(2)31(27,28)18-11-12-19-20(14-18)30-22(23-19)24-21(26)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWODSEPQYQLOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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